Sulfuretin

Description

This compound has been reported in Astragalus microcephalus, Passiflora sexflora, and other organisms with data available.

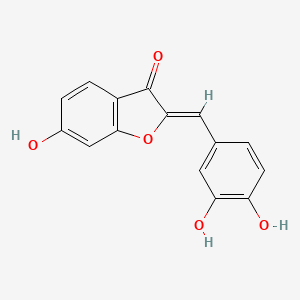

the chalcone C ring closes into a 5 instead of the more typical 6 membered ring leaving a phenyl methane at the 2 position instead of the typical phenyl

Properties

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNXWPVNPFAADO-NSIKDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30877681 | |

| Record name | Sulfuretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-05-8 | |

| Record name | Sulfuretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2H-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6410VY6MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aurone Sulfuretin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuretin is a naturally occurring aurone, a subclass of flavonoids, recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data on its abundance. Detailed experimental protocols for its extraction, isolation, and quantification are provided. Furthermore, this guide elucidates the molecular mechanisms of this compound's action through key signaling pathways, including its activation of the Nrf2/HO-1 pathway, inhibition of the NF-κB pathway, and its role as a hyaluronidase inhibitor. The information is supplemented with visual diagrams of these pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Natural Sources of this compound

This compound is distributed across a variety of plant species. The primary and most studied sources belong to the Anacardiaceae family, particularly the genus Rhus and Cotinus. Other notable sources include members of the Asteraceae and Fabaceae families.

Major Plant Sources

The following table summarizes the key plant sources of this compound.

| Family | Genus | Species | Common Name(s) | Plant Part(s) Containing this compound |

| Anacardiaceae | Toxicodendron | vernicifluum | Chinese Lacquer Tree, Varnish Tree | Heartwood[1][2] |

| Anacardiaceae | Cotinus | coggygria | Smoketree, Smoke Bush | Wood |

| Asteraceae | Dahlia | pinnata & other cultivars | Dahlia | Flowers/Petals[3][4] |

| Asteraceae | Bidens | tripartita | Three-lobe Beggarticks | Aerial parts |

| Fabaceae | Butea | monosperma | Flame of the Forest, Palash | Flowers[5][6] |

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. The following table presents available quantitative data for this compound content in various sources.

| Plant Species | Plant Part | Extraction/Analytical Method | This compound Content (% w/w) | Reference |

| Cotinus coggygria | Wood | HPLC-DAD | 0.38 - 0.69% | --INVALID-LINK-- |

| Cotinus coggygria | Heartwood | Ethanolic Extract (HPLC-DAD) | 14.4 ± 0.4% | --INVALID-LINK-- |

| Cotinus coggygria | Heartwood | Methylene chloride/methanol Extract (HPLC-DAD) | 12.4 ± 0.5% | --INVALID-LINK-- |

| Cotinus coggygria | Heartwood | Water Extract (HPLC-DAD) | 3.4 ± 0.6% | --INVALID-LINK-- |

| Rhus verniciflua | Not specified | Ethyl Acetate Fraction | 0.848% | --INVALID-LINK-- |

| Bidens tripartita | Aerial Parts | Spectrophotometry | Total Flavonoids: 0.7 - 1.2%* | --INVALID-LINK-- |

Experimental Protocols

Extraction and Isolation of this compound from Rhus verniciflua Heartwood

This protocol is adapted from a method utilizing high-speed counter-current chromatography (HSCCC) for efficient separation.[7]

2.1.1. Materials and Equipment

-

Dried and powdered heartwood of Rhus verniciflua

-

80% (v/v) Ethanol in water

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

Rotary evaporator

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system with a C18 column and UV detector for purity analysis

2.1.2. Extraction Procedure

-

Maceration: Suspend the powdered heartwood of Rhus verniciflua in 80% ethanol at a 1:10 (w/v) ratio.

-

Extraction: Perform extraction at room temperature for 24 hours with continuous stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

2.1.3. Isolation by HSCCC

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3.5:5:3.5:5, v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

HSCCC Instrument Setup:

-

Fill the column with the stationary phase (upper phase).

-

Set the rotational speed to 850 rpm.

-

Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min.

-

-

Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), dissolve the crude extract in a mixture of the stationary and mobile phases (1:1, v/v) and inject it into the column.

-

Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.

-

Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound.

-

Purification: Pool the this compound-rich fractions and evaporate the solvent to yield purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method that can be adapted for the quantification of this compound in various plant extracts.

2.2.1. Materials and Equipment

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound standard of known purity

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase modification)

-

Syringe filters (0.45 µm)

2.2.2. Chromatographic Conditions

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90% A. The gradient should be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 394 nm (the λmax of this compound)

-

Injection Volume: 10-20 µL

2.2.3. Procedure

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.

-

Quantification: Using the calibration curve, determine the concentration of this compound in the sample solution. Calculate the percentage of this compound in the original extract.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following sections detail its interaction with the Nrf2/HO-1, NF-κB, and hyaluronidase pathways.

Activation of the Nrf2/HO-1 Antioxidant Pathway

This compound is a potent activator of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Mechanism of Action: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound promotes the phosphorylation of Akt (Protein Kinase B), which can lead to the dissociation of the Nrf2-Keap1 complex.[1] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[2]

Inhibition of the NF-κB Inflammatory Pathway

This compound demonstrates significant anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.

Mechanism of Action: In resting cells, the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound inhibits the phosphorylation of the IKKβ subunit of the IKK complex.[8] This prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory response.[2][8]

Inhibition of Hyaluronidase

This compound has been identified as an inhibitor of hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix.[9] The degradation of hyaluronic acid is implicated in processes such as inflammation and cancer progression.

Mechanism of Action: Kinetic studies on flavonoid inhibitors of hyaluronidase suggest a competitive or mixed-type inhibition mechanism.[1][10] This indicates that this compound likely binds to the active site of the hyaluronidase enzyme, competing with its natural substrate, hyaluronic acid. By occupying the active site, this compound prevents the enzymatic breakdown of hyaluronic acid.[11]

References

- 1. Structure-activity studies of flavonoids as inhibitors of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. flowerpowerdaily.com [flowerpowerdaily.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel, Cell-Compatible Hyaluronidase Activity Assay Identifies Dextran Sulfates and Other Sulfated Polymeric Hydrocarbons as Potent Inhibitors for CEMIP [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Oregon scientists find dahlias may hold a key to slowing the spread of cancer - OPB [opb.org]

- 10. TARGETING HYALURONIDASE FOR CANCER THERAPY: ANTITUMOR ACTIVITY OF SULFATED HYALURONIC ACID IN PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sulfuretin: A Technical Guide to its Discovery, Isolation from Rhus verniciflua, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuretin, a flavonoid of the aurone class, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its prominent natural source, Rhus verniciflua (the lacquer tree). Detailed experimental protocols for extraction and purification are presented, alongside a comprehensive summary of quantitative data regarding yields, purity, and biological activity. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

Rhus verniciflua Stokes, a member of the Anacardiaceae family, has a long history of use in traditional Eastern Asian medicine.[1] Modern phytochemical investigations have revealed that the heartwood of this plant is a rich source of bioactive flavonoids. Among these, this compound (7,3',4'-trihydroxyaurone) has emerged as a compound of particular interest. Its unique aurone structure contributes to its potent biological activities. This guide focuses on the technical aspects of isolating and characterizing this compound from R. verniciflua and explores its molecular mechanisms of action.

Extraction and Isolation Protocols

The isolation of this compound from Rhus verniciflua typically involves an initial solvent extraction followed by chromatographic purification. Two effective methods, Medium-Pressure Liquid Chromatography (MPLC) and High-Speed Counter-Current Chromatography (HSCCC), are detailed below.

General Extraction Procedure

The initial extraction of flavonoids from the dried heartwood of Rhus verniciflua is a critical first step.

Protocol:

-

Material Preparation: The dried wood of Rhus verniciflua Stokes is crushed into a powder.

-

Solvent Extraction: The powdered plant material is extracted with an 80% ethanol-water solution at 70°C for 1 hour.[2]

-

Filtration and Concentration: The solid plant material is removed by filtration. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

-

Solvent Partitioning: The crude extract is then sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically shows the highest bioactivity, is collected for further purification.[2]

Purification by Medium-Pressure Liquid Chromatography (MPLC)

MPLC is a rapid and efficient technique for the preparative separation of natural products.[2]

Protocol:

-

Column Preparation: A silica gel column is equilibrated with the initial mobile phase.

-

Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. A typical gradient involves stepwise increases in the proportion of ethyl acetate (e.g., from 10:0 to 0:10 petroleum ether:ethyl acetate).[2]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Secondary Purification: Fractions containing this compound (often Fr. 5 and Fr. 6) are pooled and may require further purification on a reversed-phase C18 (RP-C18) column, eluting with a water-methanol gradient to yield pure this compound.[2]

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

Protocol:

-

Solvent System Preparation: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3.5:5:3.5:5 is prepared and thoroughly equilibrated.[3]

-

HSCCC Instrument Setup: The HSCCC column is filled with the stationary phase (the upper phase of the solvent system).

-

Sample Injection: The crude extract (e.g., 1.5 g) is dissolved in a mixture of the upper and lower phases and injected into the column.[3]

-

Elution: The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate while the column is rotated at high speed.

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by HPLC to identify and pool the fractions containing pure this compound.

Quantitative Data

The efficiency of the isolation process and the biological activity of this compound can be quantified. The following tables summarize key data from published studies.

| Parameter | Method | Starting Material | Yield | Purity | Reference |

| Isolation of this compound | HSCCC | 1.5 g of R. verniciflua extract | 39.7 mg | >95.17% | [3] |

| Biological Activity | Assay | IC50 Value | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 13.64 µmol/L | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.

Mechanism of Action:

This compound suppresses the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. It achieves this by inhibiting the phosphorylation of IκB kinase β (IKKβ), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Caption: this compound inhibits NF-κB activation.

Activation of Akt/GSK3β and ERK Signaling Pathways

The Akt/GSK3β and ERK signaling pathways are crucial for cell survival, proliferation, and differentiation. This compound has been demonstrated to activate these pathways, contributing to its neuroprotective effects.

Mechanism of Action:

In models of neurotoxicity, this compound treatment leads to an increase in the phosphorylation of Akt, Glycogen Synthase Kinase 3β (GSK3β), and Extracellular signal-Regulated Kinase (ERK).[1] The phosphorylation of Akt leads to the phosphorylation and inhibition of GSK3β, a key regulator of apoptosis. Simultaneously, the activation of the ERK pathway promotes cell survival. The cytoprotective effects of this compound are abolished by pharmacological inhibitors of these pathways, highlighting their importance in mediating its beneficial effects.[1]

Caption: this compound promotes cell survival via Akt and ERK.

Conclusion

This compound, a prominent flavonoid isolated from Rhus verniciflua, exhibits a wide range of promising pharmacological activities. This guide has provided detailed methodologies for its efficient extraction and purification, which are essential for further research and development. The elucidation of its mechanisms of action, particularly its ability to modulate the NF-κB, Akt/GSK3β, and ERK signaling pathways, offers a solid foundation for its potential therapeutic applications. The quantitative data and experimental protocols presented herein serve as a valuable resource for scientists working to unlock the full potential of this remarkable natural compound. Further investigations into the clinical efficacy and safety of this compound are warranted to translate these preclinical findings into novel therapeutic strategies.

References

- 1. This compound Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of this compound and butin from Rhus verniciflua Stokes using medium-pressure liquid chromatography and their tyrosinase inhibitory effects :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Preparative isolation and purification of neuroprotective compounds from Rhus verniciflua by high speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Sulfuretin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuretin, a naturally occurring flavonoid classified under the aurone subclass, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Isolated from various plant sources, including Rhus verniciflua, Toxicodendron vernicifluum, and Bidens tripartite, this compound has demonstrated potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][3][4][5][6][7] This technical guide provides a comprehensive overview of its chemical structure and key physicochemical properties, offering valuable data and methodologies for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound, with the IUPAC name (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one, possesses a planar structure characterized by a benzofuranone core.[8][9][10] Its molecular formula is C₁₅H₁₀O₅, and it has a molecular weight of 270.24 g/mol .[8][9][10] The structure features critical hydroxyl groups at the 3', 4', and 6 positions, which are significant contributors to its antioxidant and metal-chelating capabilities.[8] The (Z)-configuration at the exocyclic double bond has been confirmed through X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies.[8]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | [8][9][10] |

| CAS Number | 120-05-8 | [8][9][10] |

| Molecular Formula | C₁₅H₁₀O₅ | [8][9][10] |

| Molecular Weight | 270.24 g/mol | [8][9][10] |

| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O | [8][9][11] |

| InChI | InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6- | [9][10][12] |

| InChIKey | RGNXWPVNPFAADO-NSIKDUERSA-N | [9][10][12] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Yellow to orange solid/powder | [4][13][14] |

| Melting Point | 295°C - 303°C | [13][14][] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[4][8][12][13] Water solubility is estimated to be 1188 mg/L at 25°C.[14] | [4][8][12][13][14] |

| logP (o/w) | 1.980 - 2.50 (estimated) | [13][14] |

| UV λmax | 401 nm | [12] |

| Exact Mass | 270.05282342 Da | [8][10][11] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound. The following are generalized methodologies applicable to flavonoids like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound.

-

Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Melting Point Determination

The melting point can be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point.

-

Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax).

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

-

Analysis: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-600 nm) using a spectrophotometer, with the pure solvent as a blank.

-

Data Interpretation: The wavelength at which the highest absorbance is recorded is the λmax.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz).[17][18]

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon framework of the molecule. Distinct signals for aromatic protons are typically observed between δ 6.7–7.7 ppm.[8]

Biological Activity and Signaling Pathways

This compound's biological activities are attributed to its interaction with various cellular signaling pathways. Its antioxidant and anti-inflammatory effects are particularly well-documented.

Antioxidant Activity

This compound is a potent antioxidant that can scavenge free radicals, thereby reducing oxidative stress.[1] Theoretical studies using density functional theory (DFT) have shown that this compound is an excellent scavenger of hydroperoxyl radicals (HOO•), with its activity being significantly higher than that of the common antioxidant Trolox, especially in aqueous environments.[1][5][6] This activity is largely attributed to the single-electron transfer (SET) mechanism of its anionic form.[1][5][6] Furthermore, this compound has been shown to up-regulate the antioxidant enzyme heme oxygenase-1 (HO-1) through the Nrf2/ARE and JNK/ERK signaling pathways.[4]

Anti-inflammatory Activity via NF-κB Pathway Inhibition

A key mechanism underlying this compound's anti-inflammatory effects is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][13][19] In inflammatory conditions, stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit this pathway, thereby reducing the inflammatory response.[3][20][21] This makes it a promising candidate for research into inflammatory conditions such as rheumatoid arthritis and allergic airway inflammation.[3][19][20]

Modulation of Other Signaling Pathways

This compound has also been implicated in the modulation of other critical signaling pathways:

-

PI3K/ERK Pathway: This pathway is involved in cell survival and proliferation. This compound can modulate this pathway, which may contribute to its neuroprotective and anti-cancer effects.[22]

-

Autophagy and Mitophagy: In hepatic cells, this compound has been shown to stimulate mitophagy and restore impaired autophagic flux, protecting the cells from apoptosis.[23][24] This highlights its potential in addressing liver diseases.[23]

Conclusion

This compound is a flavonoid with a well-defined chemical structure and a range of physicochemical properties that underpin its significant biological activities. This guide provides essential data and standardized protocols to aid researchers in their exploration of this compound's therapeutic potential. The detailed understanding of its structure, properties, and mechanisms of action, particularly its ability to modulate key signaling pathways like NF-κB, positions this compound as a compelling lead compound for further investigation in drug discovery and development.

References

- 1. The hydroperoxyl radical scavenging activity of this compound: insights from theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 120-05-8 | FS137768 | Biosynth [biosynth.com]

- 3. This compound, a major flavonoid isolated from Rhus verniciflua, ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:120-05-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Item - The hydroperoxyl radical scavenging activity of this compound: Insights from theory - La Trobe - Figshare [opal.latrobe.edu.au]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 120-05-8 | >98% [smolecule.com]

- 9. biorlab.com [biorlab.com]

- 10. This compound | C15H10O5 | CID 5281295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Wikidata [wikidata.org]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound CAS#: 120-05-8 [amp.chemicalbook.com]

- 14. This compound, 120-05-8 [thegoodscentscompany.com]

- 16. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. sulfurein | CAS#:120-05-8 | Chemsrc [chemsrc.com]

- 21. This compound protects against cytokine-induced beta-cell damage and prevents streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound exerts diversified functions in the processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound protects hepatic cells through regulation of ROS levels and autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound protects hepatic cells through regulation of ROS levels and autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Sulfuretin: A Technical Guide for Researchers

An In-depth Analysis of the NMR, MS, and UV-Vis Data of the Bioactive Aurone, Sulfuretin, for application in research and drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a naturally occurring aurone with significant therapeutic potential. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the identification, characterization, and further investigation of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, key signaling pathways influenced by this compound are visualized to facilitate a deeper understanding of its mechanism of action.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated set of officially published and assigned ¹H and ¹³C NMR data for this compound in a single standard solvent remains elusive in publicly accessible literature, data for this compound derivatives and spectra in various solvents have been reported. The following represents a compilation of available data.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ) ppm | Solvent |

| Aromatic & Olefinic Protons | 6.0 - 8.0 (broad region) | CD₃OD |

Table 2: ¹³C NMR Spectroscopic Data of this compound

A tabulated list of ¹³C NMR chemical shifts for this compound is not currently available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data of this compound

| Technique | Parameter | Value |

| GC-MS | m/z Top Peak | 270 |

| m/z 2nd Highest | 269 | |

| m/z 3rd Highest | 137 | |

| LC-MS | Precursor Type | [M-H]⁻ |

| Precursor m/z | 269.0 | |

| Fragment Ion (qTof) | 269.033539 | |

| Fragment Ion (qTof) | 213.049271 | |

| Fragment Ion (qTof) | 224.038132 |

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule, which are characteristic of its aurone structure.

Table 4: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) |

| Methanol | 206, 210, 394 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on methods commonly used for the analysis of flavonoids.

NMR Spectroscopy

¹H and ¹³C NMR spectra of this compound and its derivatives are typically recorded on a 300 or 400 MHz spectrometer.[1]

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled pulse sequence is common.[1]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry

-

Gas Chromatography-Mass Spectrometry (GC-MS): An electron ionization (EI) source is commonly used. The sample, often derivatized to increase volatility, is injected into the GC, and the separated components are introduced into the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase chromatography is frequently employed with a suitable column (e.g., C18). The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve ionization. Electrospray ionization (ESI) is a common ionization technique for flavonoids, and the analysis can be performed in either positive or negative ion mode.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-600 nm. A blank containing only the solvent is used for background correction. The wavelengths of maximum absorbance (λmax) are then determined from the spectrum.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in various cellular processes. The following diagrams, generated using the DOT language, illustrate some of these pathways and a general experimental workflow for spectroscopic analysis.

References

The Role of Sulfuretin in Inhibiting Cancer Cell Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuretin, a naturally occurring flavonoid, has emerged as a promising candidate in cancer research due to its demonstrated ability to impede the progression of various cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anticancer activities, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. This compound exerts its effects through a multi-pronged approach, including the induction of apoptosis via both extrinsic and intrinsic pathways, cell cycle arrest at the G1 phase, and the inhibition of cancer cell invasion and metastasis. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical scaffolds and biological activities. This compound, an aurone flavonoid found in the heartwood of Rhus verniciflua, has garnered significant attention for its potent anti-inflammatory, antioxidant, and, most notably, anticancer properties. This guide synthesizes the current understanding of this compound's role in oncology, focusing on its molecular targets and mechanisms of action in inhibiting cancer cell proliferation, survival, and metastasis.

Quantitative Data on the Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| K562 | Chronic Myelogenous Leukemia | 19.04 | |

| HL-60 | Acute Promyelocytic Leukemia | ~20-40 | [1] |

| PC-3 | Prostate Cancer | >70% growth inhibition at 50µM | [2] |

| HeLa | Cervical Cancer | Moderate | |

| DU 145 | Prostate Cancer | >200 | |

| Derivatives | |||

| T151742 | Not specified | 8.27 ± 2.33 | [3] |

| EN-460 (benchmark) | Not specified | 16.46 ± 3.47 | [3] |

Note: The provided IC50 values are compiled from various studies and may vary based on experimental conditions such as incubation time and assay method. The data for some cell lines indicate moderate or low sensitivity without a precise IC50 value. A derivative of this compound, T151742, has shown enhanced potency.

Mechanisms of Action

This compound inhibits cancer cell progression through several interconnected mechanisms:

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

-

Extrinsic Pathway: this compound upregulates the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, culminating in apoptosis.[1]

-

Intrinsic Pathway: The activation of the extrinsic pathway by this compound also leads to the cleavage of Bid into tBid. tBid translocates to the mitochondria, promoting the release of cytochrome c. This, in turn, activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[1]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, thereby preventing cancer cells from proliferating. This is achieved through the upregulation of microRNA-30C (miR-30C).[2]

-

miR-30C and Cyclin D Regulation: this compound treatment leads to a marked increase in the expression of miR-30C.[2] This microRNA then directly targets the 3'-UTR of Cyclin D2 mRNA, leading to its degradation. While the suppression of Cyclin D1 by miR-30C appears to be indirect, the overall effect is a significant reduction in the levels of these critical G1-phase cyclins.[2] The downregulation of Cyclin D1 and D2 prevents the formation of active Cyclin D/CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and subsequent entry into the S phase.

Inhibition of Metastasis

Metastasis is a critical step in cancer progression, and this compound has demonstrated the ability to inhibit this process by targeting key molecules involved in cell invasion and migration.

-

Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation, immunity, and cancer.[4] By inhibiting the transcriptional activity of NF-κB, this compound downregulates the expression of its target genes, including Matrix Metalloproteinase-9 (MMP-9).[4] MMP-9 is a key enzyme responsible for degrading the extracellular matrix, a crucial step for cancer cell invasion.

-

Inhibition of CEMIP: Recent studies have identified the Cell Migration Inducing and Hyaluronan-Binding Protein (CEMIP) as a target of this compound. CEMIP is a hyaluronidase that is overexpressed in several cancers and contributes to tumor progression. This compound effectively blocks the enzymatic activity of CEMIP, thereby hindering cancer cell migration.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for a specified period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Seed cells in a 6-well plate and treat with the desired concentration of this compound for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7][8]

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in this compound-induced signaling pathways.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Cyclin D1, p-IκBα, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[9][10][11][12]

Cell Invasion Assay (Matrigel Transwell Assay)

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Protocol:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Seed cancer cells in the upper chamber in serum-free medium containing this compound.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.[13][14][15][16][17]

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent by targeting multiple key pathways involved in cancer cell progression. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis underscores its promise for further therapeutic development. Future research should focus on in vivo studies to validate the efficacy and safety of this compound in animal models. Furthermore, the identification of more specific molecular targets and the exploration of synergistic combinations with existing chemotherapeutic agents could pave the way for novel and more effective cancer treatment strategies. The development of potent and specific derivatives of this compound also represents a promising avenue for enhancing its therapeutic index.

References

- 1. This compound from heartwood of Rhus verniciflua triggers apoptosis through activation of Fas, Caspase-8, and the mitochondrial death pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Natural Product this compound Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of TPA-induced tumor cell invasion by this compound via inhibition of NF-κB-dependent MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 11. Western blot analysis [bio-protocol.org]

- 12. origene.com [origene.com]

- 13. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. corning.com [corning.com]

- 15. snapcyte.com [snapcyte.com]

- 16. researchgate.net [researchgate.net]

- 17. Matrigel invasion assay [bio-protocol.org]

Unlocking Myelin Repair: A Technical Guide to the Neuroprotective Potential of Sulfuretin in Multiple Sclerosis Models

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the emerging therapeutic potential of Sulfuretin, a plant-derived flavonoid, in the context of Multiple Sclerosis (MS). While current research is in its nascent stages and primarily focused on in vitro models, the findings present a compelling case for further investigation into this compound as a candidate for promoting myelin repair. This document synthesizes the available preclinical data, outlines key experimental methodologies, and visualizes the proposed mechanisms of action to support ongoing and future research endeavors.

Executive Summary

Multiple Sclerosis is an autoimmune neurodegenerative disease characterized by chronic inflammation, demyelination, and axonal damage. A significant challenge in MS therapy is the development of agents that can effectively promote remyelination. Recent discoveries have identified this compound as a potent small molecule that can foster the maturation of oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin. The primary mechanism elucidated to date involves the inhibition of the enzyme Cell Migration Inducing and Hyaluronan-Binding Protein (CEMIP), which is found to be overactive in MS lesions and impedes the differentiation of OPCs. This guide will delve into the specifics of this mechanism, present the quantitative data from foundational studies, and provide detailed experimental protocols relevant to this field of research.

Data Presentation

The following tables summarize the key quantitative findings from in vitro studies on this compound's efficacy in inhibiting CEMIP and promoting oligodendrocyte maturation. It is important to note that, to date, no in vivo data from Experimental Autoimmune Encephalomyelitis (EAE) models treated with this compound have been published.

| Parameter | Cell Type | Assay | This compound Concentration | Observed Effect | Reference |

| CEMIP Inhibition | Mouse Oligodendrocyte Precursor Cells (OPCs) | Hyaluronidase Activity Assay | Not specified in abstracts | Significantly more potent than lab-made molecules | [1] |

| OPC Maturation | Mouse Oligodendrocyte Precursor Cells (OPCs) | Immunocytochemistry for maturation markers | Not specified in abstracts | Potent promotion of OPC maturation to mature oligodendrocytes | [1] |

Note: Specific concentrations and IC50 values are pending access to the full-text publication.

Experimental Protocols

In Vitro Oligodendrocyte Precursor Cell (OPC) Maturation Assay

This protocol describes a general methodology for assessing the potential of compounds like this compound to promote the differentiation of OPCs into mature, myelin-producing oligodendrocytes.

Objective: To quantify the maturation of OPCs in response to this compound treatment.

Materials:

-

Primary rat or mouse OPCs

-

OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA, bFGF, and N2 supplement)

-

OPC differentiation medium (e.g., DMEM/F12 supplemented with T3 and N2 supplement)

-

This compound (stock solution in DMSO)

-

Poly-D-Lysine coated culture plates or coverslips

-

Primary antibodies: anti-O4 (immature oligodendrocyte marker), anti-MBP (myelin basic protein, mature oligodendrocyte marker), anti-Olig2 (oligodendrocyte lineage marker)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Cell Plating: Plate primary OPCs onto Poly-D-Lysine coated plates or coverslips at a suitable density in proliferation medium.

-

Compound Treatment: After allowing the cells to adhere and recover, switch to differentiation medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a period of 3-5 days to allow for differentiation.

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Incubate with primary antibodies (e.g., anti-O4 and anti-MBP) overnight at 4°C.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of MBP-positive cells relative to the total number of Olig2-positive cells to determine the extent of maturation.

-

Morphological changes, such as the development of complex branching patterns, can also be assessed.

-

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Scoring

This protocol provides a generalized framework for inducing EAE in mice, a common animal model for MS. While this compound has not yet been tested in this model, this protocol is provided as a reference for future in vivo studies.

Objective: To induce an autoimmune response against myelin antigens in mice, leading to the development of MS-like symptoms.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Sterile saline

-

Syringes and needles

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA.

-

Anesthetize the mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically split across two sites on the flank.

-

Administer an intraperitoneal injection of PTX in sterile saline.

-

-

Second PTX Injection (Day 2):

-

Administer a second intraperitoneal injection of PTX.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Weigh the mice daily, as weight loss is an early indicator of disease.

-

Score the clinical signs based on a standardized scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund state

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Anti-Inflammatory Potential of Sulfuretin: A Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuretin, a flavonoid belonging to the aurone class, has been a subject of interest in early scientific research for its potential therapeutic properties, particularly its anti-inflammatory effects. Found in various plants, notably in the heartwood of Rhus verniciflua, this compound has demonstrated significant inhibitory activity against key inflammatory mediators and pathways in both cellular and animal models. This technical guide provides an in-depth overview of the foundational research into this compound's anti-inflammatory capabilities, with a focus on experimental methodologies, quantitative data, and the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Early investigations have consistently pointed towards the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as the central mechanism behind this compound's anti-inflammatory action.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

Research has shown that this compound intervenes in this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action effectively halts the downstream production of several key inflammatory molecules.

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

In Vitro Studies: Inhibition of Inflammatory Mediators in Macrophages

The murine macrophage cell line, RAW 264.7, has been a cornerstone in the early in vitro evaluation of this compound's anti-inflammatory properties. These studies typically involve the stimulation of macrophages with LPS to mimic a bacterial infection and induce an inflammatory response.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

Quantitative Data from In Vitro Studies

| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| NO Production | RAW 264.7 | LPS | Dose-dependent | Inhibition | [1] |

| PGE2 Production | RAW 264.7 | LPS | Dose-dependent | Inhibition | [1] |

| TNF-α Production | RAW 264.7 | LPS | Dose-dependent | Inhibition | [1] |

| IL-1β Production | RAW 264.7 | LPS | Dose-dependent | Inhibition | [1] |

| iNOS Expression | RAW 264.7 | LPS | Significantly Suppressed | Inhibition | [1] |

| COX-2 Expression | RAW 264.7 | LPS | Significantly Suppressed | Inhibition | [1] |

| COX-2 Activity | LPS-activated macrophages | - | IC50 = 28.7 μM | Inhibition | [3][4] |

Detailed Experimental Protocols: In Vitro

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration (e.g., 1 µg/mL) and incubating for a defined period (e.g., 24 hours).[1]

Measurement of Nitric Oxide (NO) Production: NO production is indirectly quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[1]

Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-1β: The concentrations of these pro-inflammatory mediators in the culture supernatant are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[1]

Western Blot Analysis: To assess the expression of key inflammatory proteins, cells are lysed, and total protein is extracted. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated IκBα (p-IκBα), and the p65 subunit of NF-κB. A loading control, such as β-actin, is used to ensure equal protein loading.[1]

In Vivo Studies: Efficacy in Animal Models of Inflammation

The anti-inflammatory effects of this compound observed in vitro have been corroborated by early in vivo studies using established animal models of inflammation.

Experimental Workflow: In Vivo Anti-inflammatory Models

Caption: General workflows for carrageenan-induced paw edema and collagen-induced arthritis models.

Quantitative Data from In Vivo Studies

| Model | Animal | Treatment | Dosage | Effect | Reference |

| Carrageenan-Induced Paw Edema | Rat | Intraperitoneal (i.p.) | 5, 10 mg/kg | Significant prevention of edema | [3][4] |

| Acetic Acid-Induced Writhing | Rat | Intraperitoneal (i.p.) | 10 mg/kg | 48.0% reduction in writhing frequency | [3] |

| Collagen-Induced Arthritis | Mouse | - | - | Reduced synovial inflammation and joint destruction | [3] |

Detailed Experimental Protocols: In Vivo

Carrageenan-Induced Paw Edema in Rats: Acute inflammation is induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw of the rats. This compound is typically administered intraperitoneally at doses of 5 and 10 mg/kg for a specified period (e.g., 7 days) prior to carrageenan injection. The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection to quantify the extent of edema.[3][4] Histological examination of the paw tissue can also be performed to assess inflammatory cell infiltration.

Collagen-Induced Arthritis (CIA) in Mice: Arthritis is induced in susceptible mouse strains by immunization with an emulsion of type II collagen and Freund's complete adjuvant. A booster immunization is given after a set period. This compound treatment is initiated either before or after the onset of arthritis. The severity of arthritis is monitored by a clinical scoring system based on paw swelling and erythema. At the end of the study, joints are collected for radiological and histopathological analysis to assess joint destruction.[3]

Conclusion

Early research provides compelling evidence for the anti-inflammatory properties of this compound. Both in vitro and in vivo studies have consistently demonstrated its ability to suppress the production of key pro-inflammatory mediators. The primary mechanism of action appears to be the targeted inhibition of the NF-κB signaling pathway. These foundational findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including its safety, efficacy in more complex disease models, and potential for clinical application.

References

The Antioxidant Capacity of Sulfuretin: A Technical Guide to Cell-Free Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuretin (3′,4′,6-trihydroxyaurone) is a prominent aurone, a subclass of flavonoids, primarily isolated from Rhus verniciflua. Exhibiting a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects, its potent antioxidant capacity forms the basis for many of its therapeutic properties. This technical guide provides an in-depth overview of the cell-free antioxidant capacity of this compound, detailing the mechanisms, experimental protocols, and available quantitative data for key assays. It serves as a comprehensive resource for researchers investigating its potential as a natural antioxidant agent in pharmaceutical and nutraceutical applications.

Core Mechanisms of Antioxidant Action in Cell-Free Systems

The antioxidant activity of flavonoids like this compound in cell-free assays is primarily governed by three mechanisms. The specific assay conditions, such as solvent and pH, determine which mechanism predominates.

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) quenches a free radical (R•) by donating a hydrogen atom. The bond dissociation enthalpy (BDE) is a key parameter for this mechanism; a lower BDE indicates a higher HAT-based activity. Theoretical calculations predict that this compound's antioxidant activity favors the HAT pathway in apolar environments.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (SET-PT). The ionization potential (IE) of the antioxidant is the critical factor in this mechanism.

-

Metal Chelation: Flavonoids can bind to transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals. The presence of a catechol group (o-dihydroxy) in this compound's structure suggests a strong potential for metal chelation.

Below is a diagram illustrating the primary antioxidant mechanisms.

Caption: Fundamental mechanisms of this compound's antioxidant action.

Radical Scavenging Activity Assays

These assays directly measure the capacity of an antioxidant to neutralize stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method based on the SET and HAT mechanisms. The stable DPPH radical has a deep violet color, which fades to a pale yellow upon reduction by an antioxidant. The change in absorbance at ~517 nm is proportional to the radical scavenging activity.

This compound demonstrates potent DPPH radical scavenging activity, reported to be approximately twice as effective as L-ascorbic acid.[1]

| Compound | IC₅₀ (μM) | Reference |

| This compound | 8.52 | [1] |

| L-Ascorbic Acid | ~17 | [1] |

IC₅₀: The concentration required to scavenge 50% of the initial DPPH radicals.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and kept in the dark due to its light sensitivity.

-

Sample Preparation: Prepare a stock solution of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent. Create a series of dilutions from the stock solutions.

-

Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH working solution (e.g., 100 µL) with an equal volume of the sample, control, or blank (solvent only).

-

Incubation: Incubate the mixture at room temperature in the dark for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value is determined by plotting % RSA against the sample concentrations.

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The reaction is monitored by the decrease in absorbance at ~734 nm.

-

ABTS•⁺ Generation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in the solvent.

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL).

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the % RSA as in the DPPH assay. Results are often expressed as TEAC, where the activity of the sample is compared to that of Trolox.

Caption: Experimental workflow for the ABTS radical scavenging assay.

Reducing Power Assays

These assays evaluate the capacity of a compound to donate an electron (i.e., act as a reductant).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form in an acidic medium (pH 3.6). The increase in absorbance at ~593 nm is proportional to the reducing power of the sample.

Specific FRAP values for this compound are not available in the reviewed literature. However, flavonoids possessing catechol moieties are known to be potent reducing agents, suggesting this compound would exhibit significant activity in this assay.

-

FRAP Reagent Preparation: Freshly prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

-

Reaction: Add a small volume of the sample (e.g., 20 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 180 µL).

-

Incubation: Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g).

Caption: Experimental workflow for the FRAP assay.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

The CUPRAC assay is based on the reduction of the cupric-neocuproine (Cu²⁺-Nc) complex to the cuprous-neocuproine (Cu⁺-Nc) complex by an antioxidant. The resulting Cu⁺-Nc complex has a distinct yellow-orange color with a maximum absorbance at ~450 nm. This assay is performed at a physiological pH of 7.0.

Specific CUPRAC values for this compound are not available in the reviewed literature. The assay is particularly sensitive to thiol-type antioxidants but is also effective for polyphenols. The catechol structure of this compound suggests it would be an effective reducing agent for Cu²⁺.

-

Reagent Preparation: Prepare solutions of CuCl₂ (10 mM), neocuproine (7.5 mM in ethanol), and ammonium acetate buffer (1 M, pH 7.0).

-

Sample Preparation: Prepare dilutions of this compound and a standard (e.g., Trolox).

-

Reaction: In a test tube or well, mix the CuCl₂, neocuproine, and buffer solutions. Add the antioxidant sample. The typical order is sample, CuCl₂, neocuproine, and buffer, with a final total volume adjusted with water.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes. For slow-reacting compounds, incubation at 50°C for 20 minutes may be required.[2]

-

Measurement: Measure the absorbance at 450 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with Trolox and expressed as Trolox equivalents.

Caption: Experimental workflow for the CUPRAC assay.

Metal Chelating Activity Assay

This type of assay measures the ability of an antioxidant to bind transition metal ions, thereby preventing them from catalyzing oxidative reactions.

Ferrous Ion (Fe²⁺) Chelating Assay with Ferrozine

This is the most common method for assessing metal chelating ability. In the assay, ferrozine quantitatively forms a stable, magenta-colored complex with Fe²⁺. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted because this compound binds the Fe²⁺ ions. The antioxidant activity is determined by the decrease in the absorbance of the magenta-colored complex at ~562 nm.

Specific IC₅₀ values for the ferrous ion chelating activity of this compound are not available in the current literature. However, flavonoids that contain a catechol group in the B-ring, as this compound does, are well-established as potent iron chelators.

-

Reagent Preparation: Prepare solutions of FeCl₂ (e.g., 2 mM) and ferrozine (e.g., 5 mM) in water or a suitable buffer.

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., EDTA).

-